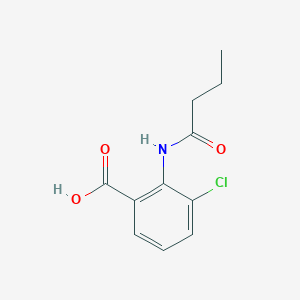
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide, also known as CP-690,550, is a small molecule drug that has been developed as an immunosuppressive agent. It is a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathway of cytokine receptors. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mechanism of Action
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide works by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathway of cytokine receptors. Cytokines are small proteins that play a critical role in the immune response by promoting inflammation and immune cell activation. By inhibiting JAK3, N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide blocks the signaling pathway of cytokine receptors, which leads to a reduction in the production of inflammatory cytokines and a suppression of the immune response.
Biochemical and physiological effects:
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have a number of biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide also reduces the activation of immune cells, such as T cells and B cells, which play a critical role in the immune response. In addition, N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have anti-proliferative effects on immune cells, which can help to reduce the severity of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has several advantages for lab experiments. It has a high potency and selectivity for JAK3, which makes it a valuable tool for studying the JAK-STAT signaling pathway. N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is also available in a pure form, which makes it easy to use in experiments. However, there are some limitations to the use of N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in lab experiments. It has a short half-life in vivo, which can make it difficult to maintain a consistent level of drug exposure. In addition, N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide. One area of interest is the development of more potent and selective JAK3 inhibitors. Another area of interest is the investigation of the long-term effects of N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide on the immune system. It is also important to explore the potential use of N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, it is important to investigate the potential off-target effects of N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide, in order to better understand its mechanism of action and potential side effects.
Synthesis Methods
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3-chloroaniline with 4,6-dimethyl-2-oxo-1(2H)-pyrimidinecarboxylic acid to form an intermediate. This intermediate is then reacted with butanoyl chloride to form the final product, N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide.
Scientific Research Applications
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis by suppressing the immune response that causes inflammation. N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been investigated for its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-4-14(20-11(3)8-10(2)18-16(20)22)15(21)19-13-7-5-6-12(17)9-13/h5-9,14H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRGOJAUJUJYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)Cl)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5229118.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5229122.png)
![2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5229133.png)

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5229144.png)
![6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5229156.png)
![N-(4-bromophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5229157.png)
![4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5229170.png)
![N-(2-methoxyphenyl)-5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229183.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)

![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid](/img/structure/B5229220.png)

![2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5229234.png)